3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
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Overview
Description
3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is a useful research compound. Its molecular formula is C9H5F3N6S and its molecular weight is 286.24. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- The compound has been used in the synthesis of various heterocyclic systems. For instance, reactions with 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides led to the formation of carbonitriles that underwent cyclocondensation to form new heterocyclic systems such as [1,3]oxazolo[5,4-d]pyrazolo[1,5-a]-pyrimidine and [1,3]oxazolo[5,4-d][1,2,4]triazolo[1,5-a]pyrimidine (Kornienko et al., 2014).
Synthesis of Fluorinated Poly-substituted Triazolo[1,5-a]pyrimidine Derivatives
- The compound has been utilized in the synthesis of fluorinated poly-substituted 2-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives through reactions with acrylonitrile derivatives and various 1,3-dicarbonyl compounds (H. F. Zohdi).
Formation of Spiro-fused Thiadiazines
- It has been involved in intramolecular cyclization reactions leading to the formation of 6,7-dihydro-5H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines spiro-fused to 2-oxo-2,3-dihydro-1H-indole fragment at C3 (A. Kolodina & A. V. Lesin, 2009).
Antimicrobial Activity Studies
- Derivatives synthesized from this compound have been screened for antimicrobial activity, revealing various levels of activity against specific pathogens (Bayrak et al., 2009).
Synthesis of Schiff Base Compounds
- It has been used in the sequential reaction process to synthesize Schiff base compounds with potential antibacterial activity (Guo-qiang Hu et al., 2006).
Anticancer Activity Research
- Research has been conducted on the anticancer activity of metal ion complexes derived from compounds containing the 3-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile skeleton, showing varying levels of effectiveness against certain cancer cell lines (Afnan H. Ghani & Ammar J. Alabdali, 2022).
Synthesis of Energetic Salts
- This compound has been used in the synthesis of energetic salts with high heat of detonation, showcasing its potential in the field of materials science and engineering (Yu Cao et al., 2020).
Mechanism of Action
Target of Action
The compound, also known as 3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-5-(trifluoromethyl)pyridine-2-carbonitrile, primarily targets the enzyme catalase . Catalase is an important enzyme in cells that aids in the detoxification of hydrogen peroxide (H2O2), a byproduct of cellular metabolism .
Mode of Action
This compound acts as an irreversible inhibitor of catalase . It prevents the natural degradation of H2O2 by catalase, thereby increasing the concentration of H2O2 within the cell . This can lead to oxidative stress, which can have various effects on cellular function and viability .
Biochemical Pathways
The inhibition of catalase affects the antioxidant defense system of the cell . This system includes various biochemical pathways that work to neutralize reactive oxygen species (ROS) like H2O2. When catalase is inhibited, other elements of this system, such as glutathione peroxidase and glutathione reductase , may increase their activity as a compensatory mechanism .
Result of Action
The primary result of the action of this compound is the induction of oxidative stress within cells due to the accumulation of H2O2 . This can lead to various cellular effects, including damage to proteins, lipids, and DNA, which can ultimately result in cell death .
Properties
IUPAC Name |
3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N6S/c10-9(11,12)4-1-6(5(2-13)15-3-4)19-8-16-7(14)17-18-8/h1,3H,(H3,14,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJIGTQGJXKDJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1SC2=NNC(=N2)N)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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